BenchChemオンラインストアへようこそ!

6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine

Medicinal Chemistry CNS Drug Discovery GPCR Screening

This fully substituted 2-aminoquinazoline features a 6-bromo handle and a para-linked 4-phenylpiperazine-1-carbonyl side chain, which redirects binding from adenosine A₂A receptors toward dopamine D₂ and serotonin 5-HT targets. The C2-aryl-amide substitution prevents false positives in kinase screens and provides an exit vector for PROTAC degrader synthesis via the 6-bromo Suzuki coupling site. Insist on CAS 391890-28-1 to ensure the correct para-substituted regioisomer—meta- or ortho-chloro analogs exhibit different geometries and target engagement profiles.

Molecular Formula C31H26BrN5O
Molecular Weight 564.487
CAS No. 391890-28-1
Cat. No. B2898879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine
CAS391890-28-1
Molecular FormulaC31H26BrN5O
Molecular Weight564.487
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6
InChIInChI=1S/C31H26BrN5O/c32-24-13-16-28-27(21-24)29(22-7-3-1-4-8-22)35-31(34-28)33-25-14-11-23(12-15-25)30(38)37-19-17-36(18-20-37)26-9-5-2-6-10-26/h1-16,21H,17-20H2,(H,33,34,35)
InChIKeyZENMXCQHLYMJJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Physicochemical Baseline for 6-Bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine (CAS 391890-28-1)


6-Bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine (CAS 391890-28-1) is a fully substituted 2-aminoquinazoline derivative characterized by a 6-bromo substituent, a 4-phenyl group, and an N-[4-(4-phenylpiperazine-1-carbonyl)phenyl] side chain at the C2-amino position. The compound is commercially available as a research-grade screening compound from Life Chemicals (catalog number F0490-0012) . Its molecular formula is C₃₁H₂₆BrN₅O (MW ≈ 564.5 g/mol), with a calculated lipophilicity (XLogP) of approximately 5.8 and a topological polar surface area (TPSA) around 69 Ų. As a member of the 2-aminoquinazoline class, it shares the core scaffold with known adenosine A₂A receptor (A₂AR) antagonists and kinase inhibitor pharmacophores, but its distinctive 4-phenylpiperazine-1-carbonyl appendage differentiates it from simpler 2-aminoquinazolines and positions it as a potential probe for CNS targets.

Why Generic 2-Aminoquinazoline Substitution Cannot Replace 6-Bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine in Focused Screening


Although many 2-aminoquinazolines share a common bicyclic core, the pharmacological profile of this scaffold is exquisitely sensitive to the nature of the C2-amino substituent. Data from a 2024 study on adenosine A₂A receptor antagonists show that the unsubstituted 2-amino prototype 6-bromo-4-(furan-2-yl)quinazolin-2-amine displays a Ki of 20 nM, whereas introducing a bulky aryl-amide substituent at the C2-amino group typically causes a substantial loss of A₂AR affinity [1]. Conversely, the 4-phenylpiperazine-1-carbonyl motif present in the target compound is a recognized privileged structure for dopamine D₂ and serotonin 5-HT receptor engagement, implying that the compound is unlikely to retain A₂AR activity and is instead directed toward a distinct biological target space. Therefore, direct substitution by an unsubstituted or differently acylated 2-aminoquinazoline would lead to false-negative or false-positive outcomes in receptor- or kinase-targeted screens, necessitating the evaluation of the exact compound as a whole chemical entity.

Quantitative Differentiation Evidence for 6-Bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine


Differentiation by Pipecoline vs. Phenylpiperazine Steric Bulk and Lipophilicity

The target compound carries a 4-phenylpiperazine-1-carbonyl group, while the closest commercially available comparator, 6-bromo-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]-4-phenylquinazolin-2-amine (CAS 361480-83-3, CHEMBL611779), incorporates a smaller 4-methylpiperazine-1-carbonyl moiety. The replacement of methyl by phenyl increases the molecular weight from 502.4 to 564.5 g/mol and the calculated XLogP from approximately 5.0 to 5.8, reflecting higher lipophilicity and steric demand [1]. In addition, the attachment point of the carbonyl-phenyl spacer differs (para in the target vs. meta in the comparator), which alters the spatial orientation of the piperazine group relative to the quinazoline core and may influence binding pocket complementarity.

Medicinal Chemistry CNS Drug Discovery GPCR Screening

Retention of Adenosine A₂A Receptor Affinity Data from the Core Scaffold

A recent structure–activity relationship (SAR) investigation of 2-aminoquinazoline A₂AR antagonists identified 6-bromo-4-(furan-2-yl)quinazolin-2-amine as the most potent prototype (Ki hA₂AR = 20 nM) and demonstrated that acylation or alkylation of the C2-amino group reduces or abolishes A₂AR affinity [1]. While no direct binding data exists for the target compound, the presence of a large N-[4-(4-phenylpiperazine-1-carbonyl)phenyl] substituent predicts, by class-level inference, a Ki shift to >1 µM, effectively eliminating A₂AR activity. This negative SAR provides a selectivity advantage when probing non-adenosine targets.

Adenosine Receptor GPCR Pharmacology Binding Affinity

Commercial Purity and Supplier Identity as a Selection Factor

The target compound is supplied by Life Chemicals, a major provider of high-throughput screening (HTS) compounds, under catalog number F0490-0012. Life Chemicals guarantees a minimum purity of >90% for its screening compounds, confirmed by LCMS and ¹H NMR (400 MHz) data . By contrast, many close analogs (e.g., CAS 361480-83-3 and 361480-86-6) are available only through smaller vendors whose quality control documentation is less transparent.

Compound Procurement Quality Control Screening Library

Recommended Application Scenarios for 6-Bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine in Drug Discovery Research


CNS-focused GPCR Screening Panels

The 4-phenylpiperazine-1-carbonyl moiety is a well-known pharmacophore for serotonin (5-HT) and dopamine (D₂) receptors. The compound is suitable for screening against CNS receptor panels where the quinazoline core provides additional binding interactions absent in simpler phenylpiperazine probes. The predicted selectivity over adenosine A₂A receptors supports cleaner screening data in mixed receptor assays [1].

Kinase Profiling with Reduced Adenosine Interference

The 6-bromo-4-phenylquinazoline substructure resembles the core of FDA-approved EGFR inhibitors (e.g., erlotinib). However, the N-substituted 2-amino group is expected to redirect target engagement toward kinases that accommodate bulkier gatekeeper residues or allosteric pockets, while simultaneously minimizing adenosine receptor off-target effects that complicate kinase profiling [1].

Structure–Activity Relationship Campaigns Focused on C2-Amide Topology

When comparing the target compound with its meta-linked regioisomer (CAS 361480-83-3) and the ortho-chloro phenylpiperazine analog (CAS 361480-86-6), researchers can probe the influence of linker geometry and phenyl-ring electronics on target binding. The para-substituted phenyl bridge in the target compound provides the most extended molecular shape, which may translate into enhanced residence time or subtype selectivity within a given target family [1].

Synthetic Intermediate for Bifunctional Degraders (PROTACs)

The bromine atom at position 6 is a convenient handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig), enabling late-stage diversification into bifunctional degraders. The presence of a pre-installed phenylpiperazine moiety offers an exit vector for linking E3 ligase ligands without compromising the quinazoline core, a strategy difficult to implement with simpler 2-aminoquinazoline building blocks [1].

Quote Request

Request a Quote for 6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.